N-cyclopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
N-cyclopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a cyclopentyl group at the acetamide nitrogen and a morpholinoethyl substituent at the indole nitrogen. Indole derivatives are well-established in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-19(23-9-11-28-12-10-23)14-24-13-17(16-7-3-4-8-18(16)24)20(26)21(27)22-15-5-1-2-6-15/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYSHIPCOESBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O3 |
| Molecular Weight | 401.53 g/mol |
| CAS Number | 878053-76-0 |
Research indicates that compounds with indole structures, such as this compound, often exhibit modulatory effects on various receptors, including dopamine receptors. For instance, similar indole derivatives have been shown to act as negative allosteric modulators at dopamine D2 receptors, which may suggest a comparable mechanism for this compound .
Antitumor Activity
Studies have indicated that N-cyclopentyl derivatives can exhibit significant antitumor properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The specific activity of this compound remains to be fully elucidated but is expected to follow this trend based on its structural characteristics.
Neuropharmacological Effects
The compound's interaction with neuroreceptors has been a focal point in research. Its potential to modulate neurotransmitter systems may open avenues for treating neurological disorders. Preliminary studies suggest that it could influence pathways related to mood regulation and cognitive function, similar to other indole-based compounds .
Study 1: Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of various indole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological profile of indole derivatives in animal models. The findings suggested that N-cyclopentyl compounds could enhance cognitive performance and exhibit anxiolytic effects, supporting their potential use in treating anxiety disorders.
Comparison with Similar Compounds
The following analysis focuses on structurally analogous indol-3-yl-oxoacetamide derivatives, emphasizing substituent effects on biological activity, selectivity, and mechanism of action.
Adamantane-Substituted Indol-3-yl-Oxoacetamides
Key Compounds :
- 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) Activity: Potent anti-proliferative effects against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) with caspase-8-dependent apoptosis induction . Mechanism: Activates caspase-3 and caspase-8, leading to PARP cleavage and cell cycle arrest at G2/M phase.
Comparison: The target compound replaces the adamantane group with a morpholinoethyl substituent. Morpholino groups are polar, which may improve aqueous solubility and reduce off-target toxicity. However, the absence of adamantane could diminish anticancer potency, depending on the target’s sensitivity to lipophilic groups.
Morpholino-Containing Analogs
Key Compounds :
- Morpholino groups are often used to enhance solubility and modulate pharmacokinetics .
- Compound 32 (HIV entry inhibitor) () Structure: Contains a morpholino group in a bicyclic scaffold. Activity: Demonstrates the role of morpholino in targeting viral entry mechanisms, suggesting versatility in applications beyond oncology .
Comparison: The target compound’s morpholinoethyl chain may confer similar solubility advantages while enabling interactions with polar residues in biological targets (e.g., kinases or receptors). Its cyclopentyl group adds steric bulk, which could influence binding affinity compared to smaller substituents.
Cyclopentyl-Substituted Analogs
Key Compounds :
- N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide () Activity: Cyclopentylamino group linked via a sulfanyl chain highlights the role of cyclopentyl in stabilizing interactions with hydrophobic binding pockets .
Comparison :
The target compound’s cyclopentyl group may enhance binding to hydrophobic regions of targets (e.g., ATP-binding pockets in kinases) compared to linear or smaller cyclic substituents.
Antimicrobial Indole Derivatives
Key Compounds :
- 8,9-Dihydrocoscinamide B () Activity: Antimicrobial against S. aureus and ESKAPE pathogens. Structure: Lacks morpholino/cyclopentyl groups but shares the indol-3-yl-oxoacetamide core .
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()
Comparison: The target compound’s morpholino and cyclopentyl groups may shift its activity toward eukaryotic targets (e.g., cancer cells) rather than bacteria, depending on substituent polarity.
Microtubule-Targeting Agents
- Structure : Indol-3-yl-glyoxylamide with a pyridinyl substituent.
The target compound’s morpholino group could similarly bypass MDR pumps, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
